
(3-Methoxythiophen-2-yl)-phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxythiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H12O2S It is a derivative of thiophene and phenylmethanol, featuring a methoxy group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxythiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methoxythiophen-2-yl)(phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(3-Methoxythiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(3-Methoxythiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antitubercular properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (3-Methoxythiophen-2-yl)(phenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The methoxy group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
類似化合物との比較
Similar Compounds
- (3-Methoxyphenyl)(2-thienyl)methanol
- (3-Methoxymethoxy)phenyl)(thiophen-2-yl)methanol
Uniqueness
(3-Methoxythiophen-2-yl)(phenyl)methanol is unique due to its specific structural features, such as the methoxy group on the thiophene ring and the phenylmethanol moiety
特性
分子式 |
C12H12O2S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
(3-methoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12O2S/c1-14-10-7-8-15-12(10)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3 |
InChIキー |
ZDABXLXBAPEGCX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


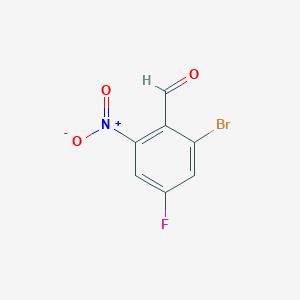
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
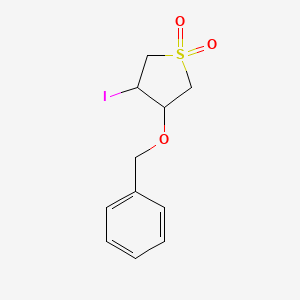
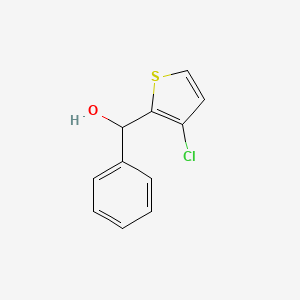
![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
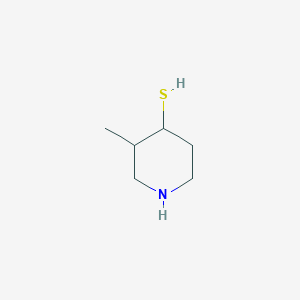
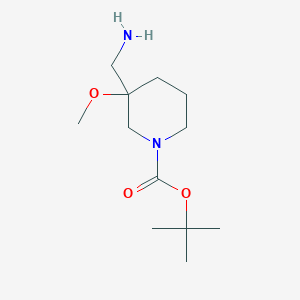
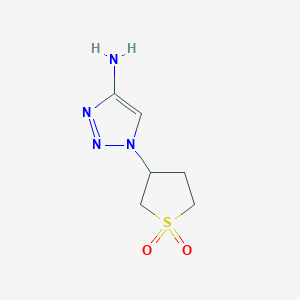
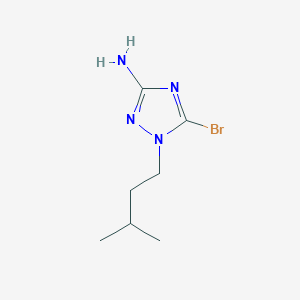

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)

![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
